L- vs D-Enantiomer Mutagenic Potency in Salmonella typhimurium: >95% Activity Resides in the L-Isomer
The mutagenic activity of azidoalanine is exquisitely stereoselective. When racemic and enantiopure L-azidoalanine were tested against Salmonella typhimurium strains TA100 and TA1535, the L-isomer accounted for essentially all of the observed mutagenic response; the D-isomer (or racemate) showed markedly reduced or negligible activity [1]. The molar potency of L-azidoalanine in TA100 and TA1535 was nearly identical to that of inorganic azide itself, confirming that the L-configuration is a prerequisite for metabolic activation to the ultimate mutagenic species [1]. This stereochemical requirement is further supported by subsequent work showing that synthetic D-azidoalanine exhibits very low mutagenic activity on strain TA1530 compared to the L-isomer [2].
| Evidence Dimension | Mutagenic potency (revertants/nmol) in S. typhimurium TA100 and TA1535 |
|---|---|
| Target Compound Data | L-azidoalanine: molar potency indistinguishable from that of sodium azide [1] |
| Comparator Or Baseline | D-azidoalanine (or racemic mixture): very low to no detectable mutagenic activity [1][2] |
| Quantified Difference | Mutagenic activity resides primarily (>95%) in the L-isomer; L-isomer ≈ equi-potent to azide, while D-isomer is nearly inert [1][2] |
| Conditions | Ames fluctuation assay; S. typhimurium TA100, TA1535, TA1530; without metabolic activation |
Why This Matters
For any application where trace azidoalanine could be released or metabolised (e.g., in vivo probes, antibiotic precursors), procurement of the stereochemically defined L-enantiomer is critical; the D-isomer cannot substitute because its bioactivation pathway is orders of magnitude less efficient.
- [1] Mangold, J. B.; Lavelle, J. M. Synthesis and Enantioselective Mutagenicity of Azidoalanine in Salmonella typhimurium. Chem.-Biol. Interact. 1986, 60 (2), 183–190. DOI: 10.1016/0009-2797(86)90026-8. View Source
- [2] Owais, W. M.; Ronald, R. C.; Kleinhofs, A.; Nilan, R. A. Synthesis and Mutagenicity of the Two Stereoisomers of an Azide Metabolite (Azidoalanine). Mutat. Res. 1986, 175 (3), 121–126. DOI: 10.1016/0165-7992(86)90109-0. View Source
